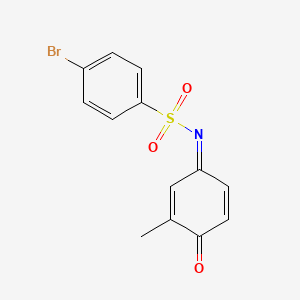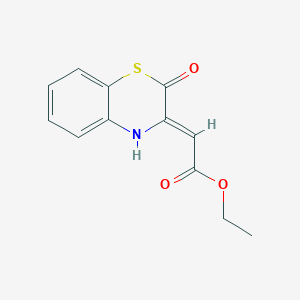
4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based inhibitor that has shown promising results in inhibiting the activity of certain enzymes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide involves the inhibition of the activity of certain enzymes. It has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from carrying out its function. This leads to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body. The inhibition of carbonic anhydrase has also been shown to have potential applications in the treatment of glaucoma, as the enzyme is involved in the production of aqueous humor in the eye.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces the production of bicarbonate ions. In vivo studies have shown that the compound has potential applications in the treatment of glaucoma, as it reduces the production of aqueous humor in the eye.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide in lab experiments include its specificity for certain enzymes and its potential applications in various scientific research fields. The limitations of using this compound include the need for further research to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for research on 4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide. These include further studies on its potential applications in cancer treatment, as well as its safety and efficacy in vivo. Additionally, the compound could be studied for its potential use in other fields such as agriculture and environmental science. Further research could also be conducted on the synthesis of this compound to improve its yield and purity.
Synthesis Methods
The synthesis of 4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with 3-methyl-4-oxo-2,5-cyclohexadien-1-ylideneamine in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
The compound 4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has potential applications in various scientific research fields. It has been studied as an inhibitor of certain enzymes such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. The compound has also been studied for its potential use in cancer treatment, as it has shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
(NZ)-4-bromo-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3S/c1-9-8-11(4-7-13(9)16)15-19(17,18)12-5-2-10(14)3-6-12/h2-8H,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIHKVURRJDUOC-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS(=O)(=O)C2=CC=C(C=C2)Br)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\S(=O)(=O)C2=CC=C(C=C2)Br)/C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5917102.png)
![8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5917106.png)

![8-{[butyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5917112.png)
![3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5917114.png)
![8-{[benzyl(methyl)amino]methyl}-3-(4-biphenylyloxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5917121.png)
![methyl {4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-ylidene}acetate](/img/structure/B5917125.png)
![2-(methylthio)ethyl 6-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5917142.png)

![1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5917156.png)
![2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917178.png)
![2-methylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5917188.png)